

# Spectroscopic Analysis of 2-Bromo-4-fluorobenzoic Acid: A Technical Guide

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## Compound of Interest

Compound Name: 2-Bromo-4-fluorobenzoic acid

Cat. No.: B042977

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-Bromo-4-fluorobenzoic acid**, a compound of significant interest in pharmaceutical and chemical synthesis. This document details the available mass spectrometry data, outlines expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic characteristics, and provides standardized experimental protocols for these analytical techniques.

## Core Spectroscopic Data

The following sections present the available and expected spectroscopic data for **2-Bromo-4-fluorobenzoic acid**.

## Mass Spectrometry (MS)

Mass spectrometry data for **2-Bromo-4-fluorobenzoic acid** is available and provides crucial information for the confirmation of its molecular weight and elemental composition. The presence of bromine is readily identifiable due to its characteristic isotopic pattern (79Br and 81Br in an approximate 1:1 ratio).

Parameter	Value	Source
Molecular Formula	$C_7H_4BrFO_2$	--INVALID-LINK--
Molecular Weight	219.01 g/mol	--INVALID-LINK--
Observed m/z Peaks	Relative Intensity	
220	98.1% (M+2)	--INVALID-LINK--
218	100% (M)	--INVALID-LINK--
174	35.3%	--INVALID-LINK--
172	34.8%	--INVALID-LINK--
93	41.2%	--INVALID-LINK--

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific experimental  $^1H$  and  $^{13}C$  NMR data for **2-Bromo-4-fluorobenzoic acid** are not readily available in publicly accessible databases. However, based on the chemical structure and data from analogous compounds, the following spectral characteristics are anticipated.

Expected  $^1H$  NMR Data (in  $CDCl_3$ , relative to TMS)

Proton	Expected Chemical Shift (ppm)	Expected Multiplicity	Expected Coupling Constant (J, Hz)
H-3	7.8 - 8.0	dd	$J(H-3, H-5) \approx 2-3$ Hz, $J(H-3, F-4) \approx 8-10$ Hz
H-5	7.2 - 7.4	ddd	$J(H-5, H-6) \approx 8-9$ Hz, $J(H-5, F-4) \approx 8-10$ Hz, $J(H-5, H-3) \approx 2-3$ Hz
H-6	7.9 - 8.1	dd	$J(H-6, H-5) \approx 8-9$ Hz, $J(H-6, F-4) \approx 4-6$ Hz
COOH	10.0 - 13.0	br s	-

Expected  $^{13}\text{C}$  NMR Data (in  $\text{CDCl}_3$ )

Carbon	Expected Chemical Shift (ppm)
C=O	165 - 170
C-4 (C-F)	160 - 165 (d, $^1\text{JCF} \approx 250$ Hz)
C-6	135 - 140
C-1	130 - 135
C-2 (C-Br)	115 - 120
C-5	118 - 123 (d, $^2\text{JCF} \approx 20-25$ Hz)
C-3	115 - 120 (d, $^2\text{JCF} \approx 20-25$ Hz)

## Infrared (IR) Spectroscopy

Detailed experimental IR peak lists for **2-Bromo-4-fluorobenzoic acid** are not consistently available. The expected characteristic absorption bands based on its functional groups are presented below.

Functional Group	Expected Absorption Range ( $\text{cm}^{-1}$ )	Intensity
O-H (Carboxylic Acid)	2500 - 3300	Broad
C-H (Aromatic)	3000 - 3100	Medium
C=O (Carboxylic Acid)	1680 - 1710	Strong
C=C (Aromatic)	1550 - 1600	Medium-Strong
C-F (Aryl Fluoride)	1200 - 1300	Strong
C-Br (Aryl Bromide)	1000 - 1100	Medium
C-O (Carboxylic Acid)	1250 - 1350	Strong
O-H Bending (Carboxylic Acid)	900 - 950	Medium, Broad

## Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for solid organic compounds like **2-Bromo-4-fluorobenzoic acid**.

### NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **2-Bromo-4-fluorobenzoic acid** in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d<sub>6</sub>).
- Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution to provide a reference signal at 0 ppm.
- Transfer: Transfer the solution to a clean 5 mm NMR tube.
- Data Acquisition: Acquire the <sup>1</sup>H and <sup>13</sup>C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Standard pulse sequences are typically used. For <sup>13</sup>C NMR, proton decoupling is employed to simplify the spectrum.

### FT-IR Spectroscopy (KBr Pellet Method)

- Sample Grinding: Grind a small amount (1-2 mg) of **2-Bromo-4-fluorobenzoic acid** with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Pellet Formation: Place the powder mixture into a pellet press and apply pressure to form a thin, transparent or translucent pellet.
- Background Spectrum: Acquire a background spectrum of the empty spectrometer.
- Sample Spectrum: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the infrared spectrum.

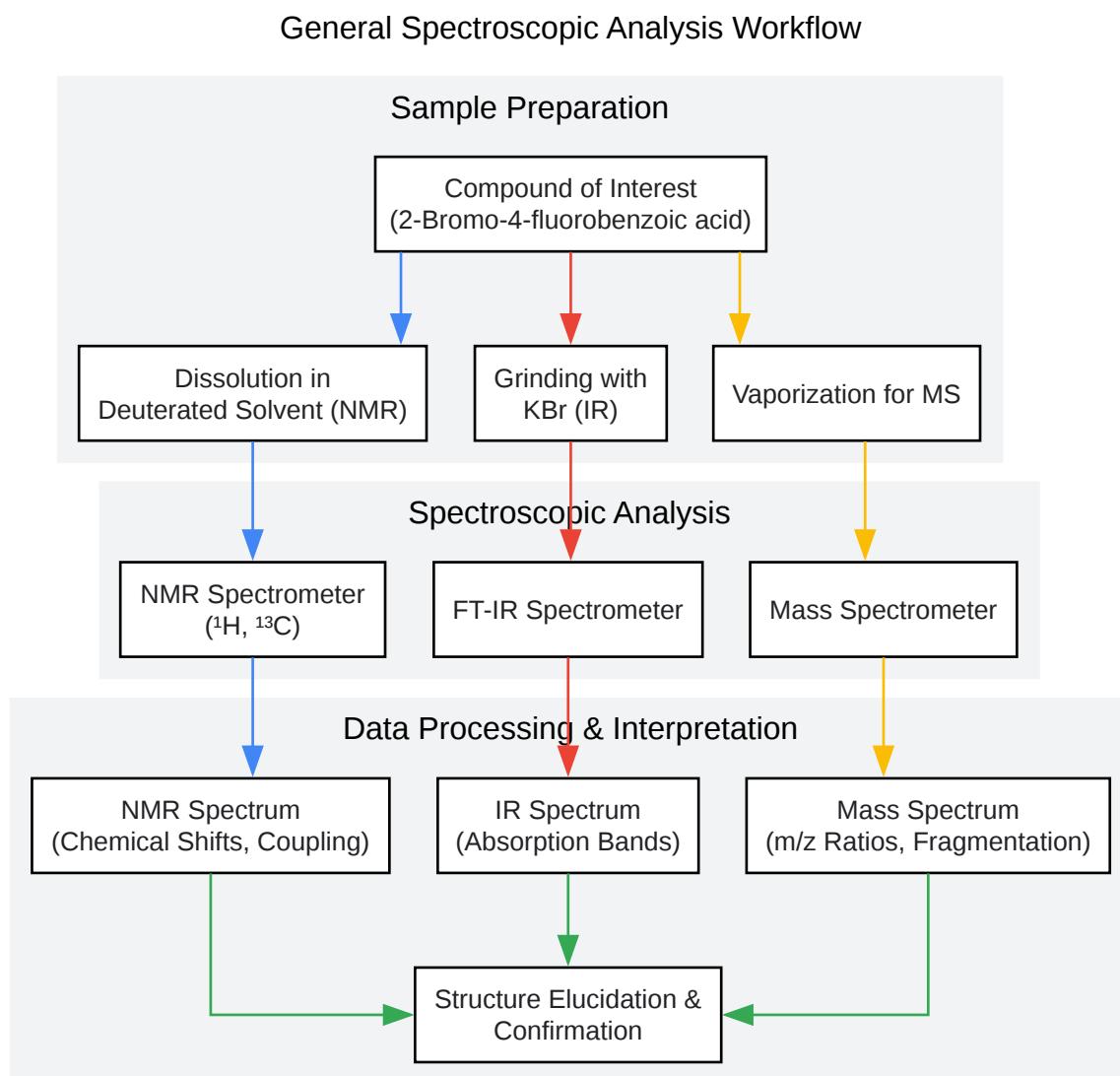
### Mass Spectrometry (Electron Ionization - EI)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation using gas chromatography (GC/MS).

- Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
- Mass Analysis: Separate the resulting ions based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: Detect the ions and generate a mass spectrum that plots the relative abundance of ions as a function of their m/z ratio.

## Visualized Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.



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